4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 137396-01-1
VCID: VC21286644
InChI: InChI=1S/C14H13BrO4S/c1-10-3-6-12(7-4-10)20(16,17)19-11-5-8-13(15)14(9-11)18-2/h3-9H,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)OC
Molecular Formula: C14H13BrO4S
Molecular Weight: 357.22 g/mol

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

CAS No.: 137396-01-1

Cat. No.: VC21286644

Molecular Formula: C14H13BrO4S

Molecular Weight: 357.22 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate - 137396-01-1

Specification

CAS No. 137396-01-1
Molecular Formula C14H13BrO4S
Molecular Weight 357.22 g/mol
IUPAC Name (4-bromo-3-methoxyphenyl) 4-methylbenzenesulfonate
Standard InChI InChI=1S/C14H13BrO4S/c1-10-3-6-12(7-4-10)20(16,17)19-11-5-8-13(15)14(9-11)18-2/h3-9H,1-2H3
Standard InChI Key LIIDHYIODBKDJM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)OC

Introduction

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H13BrO4S and a molecular weight of 357.22 g/mol. It is primarily used in synthetic chemistry as a precursor for developing novel molecules and compounds. This article will delve into its synthesis, chemical properties, applications, and research findings.

Synthesis of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

The synthesis of this compound typically involves the reaction of 4-bromo-3-methoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Chemical Reactions Table

Reaction TypeReagentsConditionsMajor Products
SubstitutionNucleophiles (amines, thiols, alkoxides)Suitable catalystsCorresponding derivatives
OxidationKMnO4Controlled conditionsSulfonic acids
ReductionNaBH4Controlled conditionsReduced derivatives

Applications in Scientific Research

This compound has several applications in scientific research:

  • Photodynamic Therapy (PDT): It is used to synthesize photosensitizers with high singlet oxygen quantum yield, which are promising for cancer treatment.

  • Supramolecular Chemistry: It plays a role in supramolecular chemistry, involving noncovalent interactions like hydrogen bonds and π-π interactions.

  • Synthetic Chemistry: It serves as an intermediate or final product in chemical reactions.

Biological Activity

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate exhibits potential biological activities, particularly in anticancer research. It has shown activity against cancer cell lines such as A549 (lung cancer) and K562 (chronic myeloid leukemia). The compound also interacts with estrogen receptors, demonstrating antagonist activity against estrogen-induced proliferation.

Anticancer Activity Table

Cell LineIC50 Value
A5492.18 µM
K562Not specified

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